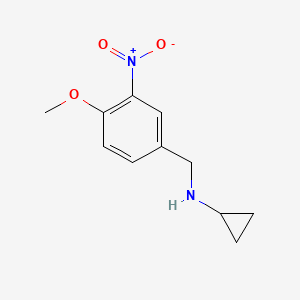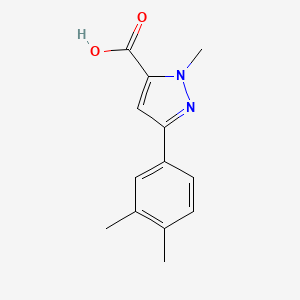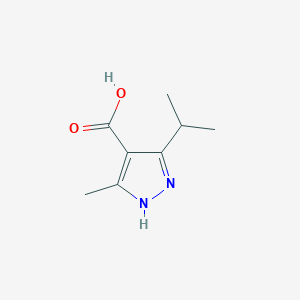![molecular formula C14H14ClN3O B1460964 N-(4-chlorophenyl)-2-[(pyridin-3-ylmethyl)amino]acetamide CAS No. 1040053-61-9](/img/structure/B1460964.png)
N-(4-chlorophenyl)-2-[(pyridin-3-ylmethyl)amino]acetamide
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-[(pyridin-3-ylmethyl)amino]acetamide, also known as CPPA, is an organic compound composed of an amide group and a substituted pyridine ring. It is a versatile compound that has been used in various scientific and laboratory applications. CPPA has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Applications De Recherche Scientifique
Vibrational Spectroscopic Analysis
The molecule has been characterized to obtain vibrational signatures using Raman and Fourier transform infrared spectroscopy. These studies, based on the density functional theory model, provide insights into the geometric equilibrium, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers. Such analyses aid in understanding the stereo-electronic interactions contributing to the molecule's stability. Natural bond orbital analysis and vibrational spectral analysis further confirm these interactions, while Hirshfeld surface analysis gives insights into intermolecular contacts within the crystal structure. This detailed study helps in comprehending the molecule's physical characteristics and potential applications in antiviral activities (Jenepha Mary et al., 2022).
Structural Analysis
The structural characteristics of similar compounds reveal that the molecules exhibit a 'V' shape with distinct angles between aromatic planes. This is crucial for understanding the compound's spatial orientation and the resultant intermolecular interactions such as hydrogen bonds and π interactions. These interactions are foundational for the compound's chemical properties and potential applications in various scientific fields (Boechat et al., 2011).
Chemical Reactions and Ligand Interactions
The compound undergoes a range of chemical reactions and demonstrates potential as a ligand in forming metal complexes. These interactions and the resultant complexes are analyzed through various spectroscopic techniques, highlighting the molecule's versatility in forming structurally and functionally diverse entities. Such properties are pivotal for its applications in catalysis, material science, and potentially in pharmacology (Al-jeboori et al., 2010).
Biological and Pharmacological Applications
The compound and its derivatives demonstrate a range of biological activities, including antimicrobial and insecticidal properties. These activities are attributed to the compound's specific structural features and the interactions it can facilitate with biological molecules. Understanding these properties is crucial for harnessing the compound's potential in medicinal chemistry and agriculture (Abdel-Raheem et al., 2021).
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-(pyridin-3-ylmethylamino)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c15-12-3-5-13(6-4-12)18-14(19)10-17-9-11-2-1-7-16-8-11/h1-8,17H,9-10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPJWFOFTRZCMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCC(=O)NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-[(pyridin-3-ylmethyl)amino]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1460889.png)

![[3-Nitro-4-(2,2,2-trifluoroethoxy)phenyl]-methanol](/img/structure/B1460891.png)
![2-{1-[(Pyridin-3-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1460892.png)

![5-[(3,4-dichlorophenyl)methyl]-2H-1,2,3,4-tetrazole](/img/structure/B1460894.png)



![Methyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate](/img/structure/B1460901.png)